N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
Description
N1-(2-Methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a synthetic oxalamide derivative characterized by two distinct aromatic moieties: a 2-methoxybenzyl group at the N1 position and a 2-methylquinolin-4-yl group at the N2 position.
Oxalamides are typically synthesized via coupling reactions between oxalyl chloride and amine precursors. For example, analogs like N1-(4-chlorophenyl)-N2-(pyrrolidin-2-yl-methyl)oxalamide (, Compound 14) are prepared using general procedures involving sequential amidation steps . The target compound likely follows similar methodologies, with the 2-methoxybenzyl and 2-methylquinolin-4-yl amines serving as starting materials.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-13-11-17(15-8-4-5-9-16(15)22-13)23-20(25)19(24)21-12-14-7-3-6-10-18(14)26-2/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCOOWPXPWVMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide typically involves the reaction of 2-methoxybenzylamine with 2-methylquinoline-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxalamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide undergoes several types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is typically used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Formation of 2-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, inhibiting their activity and thereby modulating various biochemical processes. The methoxybenzyl and methylquinolinyl groups play a crucial role in the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Diversity: The target compound’s quinoline moiety distinguishes it from analogs with pyridyl (S336) or thiazolyl () groups.
- Synthetic Efficiency : Yields for oxalamides vary widely (36–64%), influenced by steric hindrance and purification challenges (e.g., isomer separation in Compound 14 ).
Key Observations :
- Flavoring vs. Pharmaceutical Use: S336’s 2,4-dimethoxybenzyl group enhances flavor potency, while chlorophenyl or quinolinyl groups () correlate with antiviral/antimicrobial effects.
- Metabolism and Safety: Regulatory-approved oxalamides like S336 exhibit low toxicity (NOEL = 100 mg/kg bw/day) due to predictable metabolic pathways .
Physicochemical and Regulatory Profiles
Table 3: Physicochemical and Regulatory Comparisons
Key Observations :
- Purity : High HPLC purity (>90%) is common in research-phase oxalamides, ensuring reliable activity assessments .
- Lipophilicity : Methoxy and aromatic groups (e.g., in S336) enhance lipid solubility, favoring flavoring applications, while polar substituents (e.g., hydroxyethyl in Compound 15) may improve aqueous solubility for drug delivery .
Biological Activity
N1-(2-methoxybenzyl)-N2-(2-methylquinolin-4-yl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
The synthesis of this compound typically involves the reaction of 2-methoxybenzylamine with 2-methylquinoline-4-carboxylic acid chloride, facilitated by a base such as triethylamine in an organic solvent like dichloromethane. The final product is obtained through treatment with oxalyl chloride. This synthetic route is crucial for ensuring high yield and purity, which are essential for subsequent biological evaluations.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₂O₂ |
| Molecular Weight | 318.36 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Mechanisms
This compound interacts with key molecular targets, particularly the ERK1/2 pathway, which is part of the MAP kinase signaling cascade. This interaction leads to inhibition of this pathway, suggesting its role as a modulator of various cellular processes. The compound's unique substitution pattern enhances its binding affinity to specific enzymes, potentially influencing their activity and affecting downstream biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has shown cytotoxic effects against various human cancer cell lines, including A2780 (ovarian carcinoma) and MCF-7 (breast cancer) cells.
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression.
Case Studies
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Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. The results indicated significant antiproliferative activity with IC50 values ranging from 10 to 50 µM across different cell lines.
Cell Line IC50 (µM) A2780 25 MCF-7 30 HeLa 15 - Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in cell signaling pathways. These studies revealed that this compound binds effectively to the active sites of target enzymes, supporting its role as a potential therapeutic agent.
Applications in Research and Medicine
The diverse biological activities of this compound make it a promising candidate for further research in several fields:
- Medicinal Chemistry : Its potential as an anticancer agent warrants further exploration in drug development.
- Biochemical Studies : The compound serves as a valuable tool for studying enzyme mechanisms and cellular signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
